molecular formula C6H12ClN3 B2822245 1-Propyl-1H-imidazol-4-amine hydrochloride CAS No. 2225137-27-7

1-Propyl-1H-imidazol-4-amine hydrochloride

Cat. No.: B2822245
CAS No.: 2225137-27-7
M. Wt: 161.63
InChI Key: DKRKRGWBZGUUEA-UHFFFAOYSA-N
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Description

1-Propyl-1H-imidazol-4-amine hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a propyl group at the first position and an amine group at the fourth position of the imidazole ring, with a hydrochloride salt form enhancing its solubility in water.

Mechanism of Action

Target of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets can be diverse and depend on the specific derivative and its functional groups.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The interaction with the target can result in changes at the molecular and cellular levels, which can lead to the observed biological activity.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected . The downstream effects of these interactions would depend on the specific pathway and the nature of the interaction.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution. The metabolism and excretion of this compound would depend on its specific chemical structure and the biological system in which it is present.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, the effects can be diverse and depend on the specific derivative and its functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propyl-1H-imidazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-propyl-1H-imidazole with ammonia or an amine source in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Purification steps, including crystallization and recrystallization, are employed to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1H-imidazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the imidazole ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Saturated imidazole derivatives.

    Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

1-Propyl-1H-imidazol-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Comparison with Similar Compounds

    1-Propyl-1H-imidazole: Lacks the amine group at the fourth position, resulting in different chemical reactivity and biological activity.

    1-Propyl-1H-imidazol-4-amine: The free base form without the hydrochloride salt, which may have different solubility and stability properties.

    1-Butyl-1H-imidazol-4-amine hydrochloride: Similar structure with a butyl group instead of a propyl group, leading to variations in hydrophobicity and molecular interactions.

Uniqueness: 1-Propyl-1H-imidazol-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and the amine functionality allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-propylimidazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-2-3-9-4-6(7)8-5-9;/h4-5H,2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRKRGWBZGUUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(N=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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